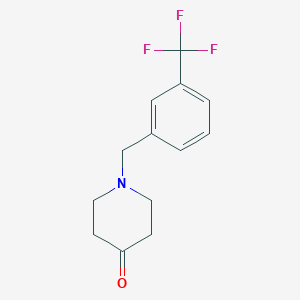

1-(3-(Trifluoromethyl)benzyl)piperidin-4-one

Description

BenchChem offers high-quality 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H14F3NO |

|---|---|

Molecular Weight |

257.25 g/mol |

IUPAC Name |

1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-one |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)11-3-1-2-10(8-11)9-17-6-4-12(18)5-7-17/h1-3,8H,4-7,9H2 |

InChI Key |

AKYQNVFGCHHTPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one

[1]

Executive Summary

In the landscape of medicinal chemistry, 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one represents a critical "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for a diverse array of biological targets. Distinguished by its trifluoromethyl (

This technical guide provides a comprehensive analysis of its chemical identity, validated synthetic protocols, reactivity profiles, and therapeutic applications, serving as a definitive reference for drug discovery professionals.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

The molecule comprises a piperidin-4-one core N-alkylated with a 3-(trifluoromethyl)benzyl group.[1] The ketone functionality at the C4 position serves as a versatile handle for further derivatization (e.g., reductive amination, Grignard addition), while the

Nomenclature and Identifiers[7][8][9]

| Property | Details |

| IUPAC Name | 1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-one |

| Common Name | N-(3-Trifluoromethylbenzyl)-4-piperidone |

| CAS Number | Not widely listed; Analogous to 905986-83-6 (4-isomer) |

| Molecular Formula | |

| SMILES | FC(F)(F)c1cccc(CN2CCC(=O)CC2)c1 |

| InChI Key | Calculated:[1][2][3][4][5][6]KVQJQLKLZKJZKQ-UHFFFAOYSA-N |

Physicochemical Profile (Calculated)

| Parameter | Value | Implication for Drug Design |

| Molecular Weight | 257.25 g/mol | Fragment-like; ideal for lead optimization.[1] |

| LogP (Octanol/Water) | ~2.8 - 3.2 | Moderate lipophilicity; good membrane permeability.[1] |

| TPSA | 20.31 Ų | High potential for blood-brain barrier (BBB) penetration.[1] |

| pKa (Basic N) | ~7.5 - 8.0 | Partially ionized at physiological pH; aids solubility.[1] |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding. |

Synthetic Methodology

The synthesis of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one is most efficiently achieved via a nucleophilic substitution (

Reaction Scheme

The reaction involves the alkylation of piperidin-4-one hydrochloride monohydrate with 3-(trifluoromethyl)benzyl bromide in the presence of a weak base.[1]

Figure 1: Synthetic pathway via N-alkylation.

Detailed Protocol

Materials:

-

Piperidin-4-one hydrochloride monohydrate (1.0 eq)[1]

-

3-(Trifluoromethyl)benzyl bromide (1.05 eq)[1]

-

Potassium Carbonate (

), anhydrous (3.0 eq) -

Acetonitrile (ACN), HPLC grade (10 mL/g of substrate)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend piperidin-4-one hydrochloride monohydrate (10 mmol) in acetonitrile (100 mL).

-

Base Addition: Add anhydrous

(30 mmol) in a single portion. Stir at room temperature for 15 minutes to liberate the free amine in situ. -

Alkylation: Add 3-(trifluoromethyl)benzyl bromide (10.5 mmol) dropwise over 10 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor progress via TLC (System: 30% EtOAc in Hexanes; visualize with

stain). -

Workup: Cool the reaction to room temperature. Filter off the inorganic salts (

, excess -

Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purification: Purify via flash column chromatography on silica gel, eluting with a gradient of 10-30% Ethyl Acetate in Hexanes.

-

Yield: Expected yield is 85–92% as a pale yellow oil or low-melting solid.[1]

Critical Control Point: Use of the hydrochloride salt of piperidin-4-one prevents self-condensation (aldol-like polymerization) that can occur with the free base if stored improperly.[1]

Analytical Characterization

To validate the structure, the following spectroscopic signatures should be observed.

| Technique | Expected Signals | Interpretation |

| Aromatic protons of the | ||

| Benzylic | ||

| Carbonyl carbon ( | ||

| Trifluoromethyl carbon ( | ||

| Benzylic carbon. | ||

| IR Spectroscopy | ~1715 | Strong |

| MS (ESI) | Protonated molecular ion. |

Reactivity & Therapeutic Applications[1]

This molecule is rarely the final drug; rather, it is a high-value intermediate. The ketone group allows for divergent synthesis into various pharmacological classes.

Derivatization Pathways[1]

Figure 2: Divergent synthesis capabilities of the scaffold.[1]

Case Studies in Drug Discovery

-

CCR2 Antagonists: The 1-benzylpiperidin-4-amine motif is a classic pharmacophore for Chemokine Receptor 2 (CCR2) antagonists, used in treating inflammatory diseases.[1] The

group improves metabolic stability against CYP450 oxidation compared to unsubstituted benzyls [1]. -

Menin-MLL Inhibitors: Recent research highlights N-benzyl piperidine scaffolds in disrupting the Menin-MLL interaction, a target for acute leukemia.[1] The trifluoromethyl group enhances hydrophobic interactions within the binding pocket [2].

-

Sigma Receptor Ligands: The lipophilic nature of the 3-trifluoromethylbenzyl group increases affinity for Sigma-1 receptors, relevant in neuroprotection and pain management.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The free base can absorb

from the air; storage as the hydrochloride salt is recommended for long-term stability. -

Incompatibility: Avoid strong oxidizing agents and strong acids.

References

-

ChemicalBook. Synthesis and properties of N-benzyl-4-piperidone derivatives. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329773770, 4-(3-Trifluoromethyl-benzyl)-piperidine.[1] Retrieved from

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore.[7] Mini Reviews in Medicinal Chemistry. Retrieved from

-

Sigma-Aldrich. Product Specification: 4-(3-Trifluoromethyl-benzyl)-piperidine.[1] Retrieved from [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]

- 3. N-Benzyl-4-piperidone | CAS#:3612-20-2 | Chemsrc [chemsrc.com]

- 4. 1-Benzyl-3,3-difluoropiperidin-4-one | C12H13F2NO | CID 49761227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(1-Benzylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea | C20H22F3N3O | CID 3848011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]

- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one in organic solvents

Executive Summary: Physicochemical Architecture

1-(3-(Trifluoromethyl)benzyl)piperidin-4-one is a critical intermediate in the synthesis of neuroactive agents (e.g., PARP inhibitors, CCR antagonists).[1][2][3][4] Its solubility behavior is governed by a "tug-of-war" between two opposing structural motifs: the polar, basic piperidone core and the lipophilic, electron-withdrawing 3-(trifluoromethyl)benzyl moiety .[1][2][3][4]

Understanding this duality is essential for optimizing reaction yields, purification (recrystallization), and biological assay formulation.[1][2][5]

| Property | Value / Characteristic | Implication for Solubility |

| Structure | N-benzylpiperidin-4-one w/ 3-CF3 | Amphiphilic character; pH-dependent aqueous solubility.[2][3][4][5] |

| LogP (Predicted) | ~2.2 – 2.5 | Moderate lipophilicity; prefers organic solvents over neutral water.[2][5] |

| pKa (Basic N) | ~7.8 – 8.2 (Est.)[2][5] | Soluble in aqueous acid (pH < 5) via protonation.[2][5] |

| Key Functional Groups | Ketone (H-bond acceptor), Tertiary Amine, CF3 | High solubility in polar aprotic solvents (DMSO, DCM).[1][2][5] |

Solubility Landscape: Solvent Compatibility Matrix

The following data synthesizes experimental precedents from structural analogs (e.g., N-benzyl-4-piperidone) and structure-activity relationship (SAR) principles regarding the trifluoromethyl group.

Category A: High Solubility (Primary Vehicles)

Best for: Stock solutions, reaction media, and liquid-liquid extraction.[1][2]

| Solvent | Solubility Rating | Mechanistic Rationale |

| Dichloromethane (DCM) | Excellent (>100 mg/mL) | The polarizable C-Cl bonds interact favorably with the aromatic ring and the ketone dipole.[2][3][4][5] Standard solvent for extraction.[2][4][5][6] |

| Chloroform | Excellent | Similar to DCM; often used for NMR analysis or aggressive dissolution.[2][5] |

| DMSO | Excellent (>50 mg/mL) | High dielectric constant disrupts crystal lattice; sulfoxide oxygen accepts H-bonds.[2][3][4][5] Ideal for biological stock solutions.[2][4][5] |

| DMF / DMAc | Excellent | Standard solvents for nucleophilic substitution reactions (e.g., alkylation of piperidone).[1][2][5] |

| THF | Good to Excellent | Solubilizes the ether-like and amine functionalities; widely used in Grignard or reduction reactions.[2][3][4][5] |

Category B: Moderate / Conditional Solubility

Best for: Recrystallization (often with heating) or as co-solvents.[1][2]

| Solvent | Solubility Rating | Mechanistic Rationale |

| Ethanol / Methanol | Good (Warm) | Soluble at RT, but solubility increases significantly with heat.[2][3][4][5] The ketone accepts H-bonds from the alcohol.[2][3][4][5] |

| Toluene | Moderate | Solubilizes the lipophilic benzyl-CF3 tail but struggles with the polar ketone core at low temps.[2][3][4][5] Good for hot recrystallization.[2][4][5] |

| Ethyl Acetate | Moderate | Useful for chromatography (TLC/Column).[2][5] Often used in mixtures with Hexane.[2][4][5] |

| Acetone | Good | Dissolves readily, but rarely used for reactions due to potential self-condensation (aldol) side reactions.[1][2][4][5] |

Category C: Poor Solubility (Anti-Solvents)

Best for: Precipitation and product isolation.[1][2]

| Solvent | Solubility Rating | Mechanistic Rationale |

| Water (Neutral pH) | Poor (<1 mg/mL) | The hydrophobic CF3-benzyl group dominates.[2][3][4][5] The molecule aggregates to minimize water-hydrocarbon contact.[2][3][4][5] |

| Hexanes / Heptane | Very Poor | Used to crash the product out of solution (e.g., from an Ethyl Acetate or DCM mixture).[1][2][5] |

| Diethyl Ether | Low to Moderate | Often used to wash the solid product; extracts impurities while leaving the bulk product.[2][5] |

Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the experimental objective (Synthesis vs. Purification).

Caption: Decision matrix for solvent selection based on chemical process requirements.

Technical Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to determine exact solubility limits for your specific batch/purity.[2][3][4]

-

Preparation: Weigh approx. 100 mg of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).[2][5]

-

Equilibration:

-

Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

-

Quantification:

Protocol B: Preparation of 100 mM Stock Solution (for Bio-Assays)

Target Concentration: ~33.9 mg/mL (MW ≈ 339.3 g/mol - verify exact MW based on salt form).

-

Weighing: Accurately weigh 34.0 mg of the solid compound into a sterile 1.5 mL microcentrifuge tube.

-

Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

-

Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Synthesis & Handling Implications

Recrystallization Strategy

The presence of the trifluoromethyl group often facilitates crystallinity compared to the parent benzyl piperidone.[5]

-

Recommended System: Dissolve the crude oil/solid in a minimum amount of hot Ethanol (60°C) .[2][5] Add Water dropwise until turbidity appears.[4][5] Cool slowly to 4°C.

-

Alternative: Dissolve in DCM , then slowly layer Hexane on top to induce diffusion crystallization.[2][5]

Safety Considerations (Hansen Parameters)

-

Skin Absorption: The lipophilic CF3 group enhances skin permeability.[2][5] Always wear nitrile gloves.[2][4][5]

-

Incompatibility: Avoid strong oxidizing agents (e.g., permanganates) which may react with the benzylic position or the amine.[1][2][5]

References

-

Solubility of N-benzyl-4-piperidone (Parent Analog). Solubility of Things Database. Retrieved from

-

Synthesis of Piperidone Derivatives. Weintraub, P. M., et al. (2003).[1][2][5][8] "Recent advances in the synthesis of piperidones and piperidines."[4][5][8] Tetrahedron, 59(17), 2953–2989.[1][2][5][8]

-

Physicochemical Properties of Fluorinated Benzyl Amines. PubChem Compound Summary: 1-Benzyl-3,3-difluoropiperidin-4-one. National Center for Biotechnology Information.[2][5] Retrieved from [1][2]

- Hansen Solubility Parameters for Fluorinated Aromatics.CRC Handbook of Solubility Parameters and Other Cohesion Parameters. (General Reference for CF3 group effects).

Sources

- 1. EP3666757A1 - Process for preparing a piperidin-4-one - Google Patents [patents.google.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-Benzyl-3,3-difluoropiperidin-4-one | C12H13F2NO | CID 49761227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-(4-(Trifluoromethyl)benzyl)piperidine | 192990-03-7 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. 1-Benzyl-4-piperidone, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 8. 4-Piperidone - Wikipedia [en.wikipedia.org]

The Fluorine Shield: Optimizing Benzyl Piperidin-4-one Pharmacokinetics via Trifluoromethylation

[1]

Executive Summary: The Strategic Value of the Bioisostere

In the optimization of benzyl piperidin-4-one scaffolds—a privileged structure in neuropharmacology (e.g., Donepezil analogs, sigma receptor ligands)—the incorporation of a trifluoromethyl (

The

Physicochemical Modulation: The Molecular Engine

The pharmacokinetics of benzyl piperidin-4-one are governed by its physicochemical properties.[1] The introduction of a

Lipophilicity and Solubility Shifts

The

- LogP: Typically increases by +1.0 to +1.2 units .

-

Impact: This shift is critical for CNS drugs. A benzyl piperidin-4-one with a LogP of 2.5 (moderate) can be pushed to ~3.7, moving it into the optimal range for passive BBB diffusion.[1]

-

Solubility Trade-off: While permeability increases, aqueous solubility often decreases.[1] This necessitates formulation strategies (e.g., salt formation with the basic piperidine nitrogen) to maintain bioavailability.

Electronic Effects and pKa

The

-

Basicity Modulation: While the benzyl methylene spacer insulates the piperidine nitrogen from strong inductive effects, the

group reduces the electron density of the aromatic ring. -

-

Metabolic Stability: The "Fluorine Wall"

The most profound PK benefit of the

Blocking Aromatic Hydroxylation

Unsubstituted benzyl piperidines are rapidly metabolized via aromatic hydroxylation (primarily at the para position) followed by Phase II glucuronidation and excretion.[2]

-

Mechanism: CYP450 enzymes (e.g., CYP2D6, CYP3A4) initiate metabolism via an electrophilic attack on the aromatic ring.

-

The

Blockade:-

Steric Hindrance: The van der Waals radius of

(2.7 Å) is significantly larger than H (1.2 Å) or Methyl (2.0 Å), physically preventing the enzyme's heme iron from accessing the carbon.[2] -

Electronic Deactivation: The EWG nature deactivates the ring toward electrophilic attack, raising the activation energy for oxidation at the ortho and meta positions as well.

-

Prevention of N-Dealkylation

While less direct, the stability of the benzyl group prevents the rapid fragmentation of the molecule.

Visualization: Metabolic Pathways & Blockade

The following diagram illustrates the metabolic divergence between the unsubstituted and

Comparative Pharmacokinetic Data

The following table summarizes the expected PK shifts when transitioning from a Methyl (

| Parameter | Methyl (-CH3) Analog | Trifluoromethyl (-CF3) Analog | Physiological Implication |

| LogP | 2.5 - 2.8 | 3.5 - 3.9 | Enhanced passive diffusion across BBB.[1] |

| C-F Bond Energy | N/A (C-H: ~98 kcal/mol) | ~116 kcal/mol | Extreme resistance to oxidative cleavage. |

| Intrinsic Clearance ( | High (> 50 µL/min/mg) | Low (< 15 µL/min/mg) | Reduced first-pass metabolism; higher oral bioavailability.[1] |

| Plasma Protein Binding | Moderate (70-85%) | High (> 95%) | |

| CNS MPO Score | Moderate | High | Multi-parameter optimization score favors |

Experimental Protocol: Microsomal Stability Assay

To validate the role of the

Objective

Determine the intrinsic clearance (

Materials

-

Test Compounds: 1-(3-(trifluoromethyl)benzyl)piperidin-4-one (Test) vs. 1-benzylpiperidin-4-one (Control).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

-

Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow (Step-by-Step)

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

-

Substrate Addition: Add test compound (final conc. 1 µM) to the reaction mixture. Note: Low concentration prevents enzyme saturation.[1]

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At time points

min, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex and centrifuge at 4000 rpm for 15 min.

-

Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion depletion.

Calculation

Calculate the elimination rate constant (

Blood-Brain Barrier (BBB) Transport Logic

The

Passive Diffusion vs. Efflux[1]

-

Influx: The increased lipophilicity drives passive diffusion across the endothelial cells of the BBB.

-

P-gp Efflux Risk: Highly lipophilic compounds can become substrates for P-glycoprotein (P-gp).[1][2]

-

Mitigation: The piperidin-4-one core is relatively small (MW < 300 Da).[1] Even with the benzyl-

tail, the MW remains < 400 Da, which is favorable.[1] If P-gp efflux is observed (Efflux Ratio > 2.0), reducing the basicity of the piperidine nitrogen (e.g., via flanking fluorines or adjusting the linker) is the next optimization step.

Visualization: BBB Transport Workflow

Figure 2: Transport dynamics.[1][2] The

References

-

BenchChem. (2025).[3] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Retrieved from

-

Muller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (General reference for C-F bond strength and lipophilicity).

-

Antia, U., et al. (2009).[4][5] Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International.[4] Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

-

Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines... 1-(2-trifluoromethylbenzyl)piperidine.[1][6] Bioorganic & Medicinal Chemistry. Retrieved from

Sources

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholars.uky.edu [scholars.uky.edu]

1-(3-(Trifluoromethyl)benzyl)piperidin-4-one: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the escape from "flatland" (planar,

Structural Rationale and Physicochemical Profiling

The architectural design of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one is highly intentional, offering distinct advantages for lead optimization:

-

The Piperidin-4-one Core : The C4 ketone serves as a versatile functional handle. It readily undergoes nucleophilic additions, reductive aminations, and condensation reactions to construct a wide range of fused or spirocyclic heterocyclic systems[1]. Because the 6-membered ring is conformationally flexible, substituents at the 4-position can adopt specific axial or equatorial trajectories to optimally engage target binding pockets.

-

The 3-(Trifluoromethyl)benzyl Anchor : The benzyl group at the 1-position of the piperidine ring acts as a critical lipophilic anchor, facilitating passage across the blood-brain barrier (BBB) and interacting with hydrophobic pockets within target proteins[2]. The addition of the highly electronegative

group at the meta position deactivates the aromatic ring toward Cytochrome P450-mediated oxidative metabolism, significantly extending the biological half-life of derived compounds.

Quantitative Data: Scaffold Profiling

To understand its utility as a starting material, we must evaluate its baseline physicochemical properties. As shown in Table 1 , the scaffold is highly optimized for further derivatization without violating Lipinski's Rule of Five.

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value | Pharmacological Relevance |

| Molecular Weight | 257.25 g/mol | Low MW allows for the addition of bulky pharmacophores during derivatization. |

| cLogP | ~2.9 | Optimal baseline lipophilicity for CNS penetration and membrane permeability. |

| Topological Polar Surface Area | 20.3 Ų | Low TPSA ensures high passive transcellular permeability. |

| H-Bond Donors | 0 | Minimizes the desolvation penalty during target receptor binding. |

| H-Bond Acceptors | 4 | Provides essential vectors (N, O, F) for interactions with target residues. |

Pharmacological Applications & Target Space

Derivatives of the trifluoromethylbenzyl-piperidine scaffold have demonstrated profound efficacy across a variety of therapeutic targets, particularly within the central nervous system (CNS) and ion channel modulation.

-

GPCR Antagonists : Piperidine analogues bearing trifluoromethylbenzyl substituents have been extensively characterized as potent Histamine H3 receptor antagonists. Moving the

-benzyl group to specific vectors on the scaffold directly modulates antagonistic potency[3]. -

Transporter Inhibitors : The (4-benzyl-piperidin-1-yl)-acetic acid scaffold is a known GABA mimetic. Modifications, such as the introduction of a trifluoromethylbenzyl group, enhance binding affinity to the GABA transporter (GAT1) by occupying a distinct hydrophobic pocket[2].

-

Ion Channel Modulators : Condensation of the piperidin-4-one core with tryptamines yields spiro[piperidine-4,1'-pyrido[3,4-b]indoles]. These spirocycles act as highly potent "co-potentiators" for minimal function Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) mutants[4].

Table 2: Pharmacological Activity of Related Trifluoromethylbenzyl-Piperidines

| Target Class | Compound Motif | Activity Metric | Reference |

| Histamine H3 Receptor | 4-trifluoromethylbenzyl piperidine analogue | [3] | |

| CFTR Ion Channel | 2,4,5-trifluorobenzyl spiro[piperidine-pyrido-indole] | [4] |

Target Mapping Visualization

Fig 1. Derivatization pathways of the scaffold mapping to distinct biological targets.

Synthetic Methodologies & Experimental Protocols

The utility of this scaffold relies on robust, high-yielding synthetic protocols. Below are the self-validating methodologies for constructing the core and performing late-stage functionalization.

Protocol 1: Synthesis of the Core Scaffold (N-Alkylation)

Objective: Construct 1-(3-(trifluoromethyl)benzyl)piperidin-4-one via

Causality & Design:

The reaction utilizes 4-piperidone hydrochloride hydrate and 3-(trifluoromethyl)benzyl bromide. Potassium carbonate (

Fig 2. N-alkylation workflow for 1-(3-(trifluoromethyl)benzyl)piperidin-4-one synthesis.

Step-by-Step Methodology:

-

Initiation: In a 250 mL Erlenmeyer flask, suspend 4-piperidone hydrochloride hydrate (5.0 mmol) in 25 mL of DCM. Add 5 drops of methanol to enhance solubility[5].

-

Base Addition: Add anhydrous

(15.0 mmol, 3.0 eq) to the suspension. Stir for 15 minutes at room temperature to liberate the free base. -

Alkylation: Slowly add 3-(trifluoromethyl)benzyl bromide (5.5 mmol, 1.1 eq) dropwise to the mixture. Cap the flask and stir vigorously at room temperature for 16 hours[5].

-

Workup: Quench the reaction by adding 30 mL of distilled water. Transfer to a separatory funnel and extract the aqueous layer with DCM (

mL). Wash the combined organic layers with brine, dry over anhydrous -

Validation & QC: Monitor reaction completion via TLC (Hexanes/EtOAc 7:3); the product will appear as a new ninhydrin-active spot. Confirm the exact mass via LC-MS (Expected

: m/z 258.1).

Protocol 2: Derivatization via Reductive Amination

Objective: Functionalize the C4 ketone with a primary or secondary amine to yield a target pharmacophore.

Causality & Design:

Sodium triacetoxyborohydride (

Step-by-Step Methodology:

-

Imine Formation: Dissolve the scaffold (1.0 mmol) and the desired amine (1.2 mmol) in 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 mmol) and stir at room temperature for 1 hour.

-

Reduction: Add

(1.5 mmol) in single portions. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 hours. -

Workup: Quench the reaction carefully with saturated aqueous

(10 mL). Extract the product with DCM ( -

Validation & QC: LC-MS analysis must show the disappearance of the m/z 258.1 scaffold peak.

NMR validation requires observing the disappearance of the characteristic ketone

Conclusion

The 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one scaffold is a cornerstone of modern medicinal chemistry. Its ability to serve as a hub for divergent synthesis—yielding everything from spirocyclic CFTR potentiators[4] to linear GPCR antagonists[3]—makes it invaluable. By understanding the causality behind its physicochemical properties and synthetic reactivity, drug development professionals can leverage this building block to systematically explore complex chemical space and optimize lead compounds for clinical success.

References

-

Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists Source: RSC Advances / PubMed Central URL:[3]

-

Comparative Guide to the Structure-Activity Relationship of (4-Benzyl-piperidin-1-yl)-acetic Acid Analogues as GABA Uptake Inhibitors Source: BenchChem URL:[2]

-

1-Cbz-3-benzyl-piperidin-4-one Source: BenchChem URL:[1]

-

1-BENZYLSPIRO[PIPERIDINE-4,1'-PYRIDO[3,4-B]INDOLE] 'CO-POTENTIATORS' FOR MINIMAL FUNCTION CFTR MUTANTS Source: NIH / PubMed Central URL:[5]

-

1-BENZYLSPIRO[PIPERIDINE-4,1'-PYRIDO[3,4-b]indole] 'co-potentiators' for minimal function CFTR mutants Source: European Journal of Medicinal Chemistry / NIH URL:[4]

Sources

- 1. 1-Cbz-3-benzyl-piperidin-4-one | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-BENZYLSPIRO[PIPERIDINE-4,1’-PYRIDO[3,4-B]INDOLE] ‘CO-POTENTIATORS’ FOR MINIMAL FUNCTION CFTR MUTANTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-BENZYLSPIRO[PIPERIDINE-4,1’-PYRIDO[3,4-B]INDOLE] ‘CO-POTENTIATORS’ FOR MINIMAL FUNCTION CFTR MUTANTS - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Scaffold: N-Benzyl Piperidin-4-one Derivatives in Modern Drug Discovery

Executive Summary

The N-benzyl piperidin-4-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its significance stems from its thermodynamic stability, conformational flexibility (chair/boat transitions), and the ability of the N-benzyl moiety to facilitate hydrophobic interactions and blood-brain barrier (BBB) penetration. This technical guide analyzes the scaffold's utility in oncology (as curcumin analogues) and neurodegeneration (as acetylcholinesterase inhibitors), providing validated synthetic protocols and structure-activity relationship (SAR) insights.

Part 1: Chemical Architecture & Synthesis

The Mannich Condensation Strategy

The most robust route to 2,6-diaryl-N-benzylpiperidin-4-ones is the multicomponent Mannich condensation. Unlike linear synthesis, this convergent approach allows for the rapid generation of combinatorial libraries by varying the aldehyde and amine components.

Key Mechanistic Insight: The reaction typically proceeds via a double Mannich condensation involving a ketone (with two enolizable

Visualization: Synthesis Workflow

The following diagram outlines the logical flow from raw materials to functionalized bioactive derivatives.

Caption: Logical workflow for the synthesis and diversification of N-benzyl piperidin-4-one scaffolds.

Part 2: Therapeutic Frontiers & SAR Analysis

Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

The N-benzyl piperidine moiety is the pharmacophore found in Donepezil , a gold-standard Alzheimer's drug. Derivatives of piperidin-4-one mimic this architecture, acting as dual inhibitors of AChE and Butyrylcholinesterase (BuChE).

-

Mechanism: The quaternary nitrogen (protonated at physiological pH) binds to the Catalytic Anionic Site (CAS), while the N-benzyl ring engages the Peripheral Anionic Site (PAS) via

- -

SAR Insight: Electron-withdrawing groups (e.g., -NO

, -Cl) on the phenyl rings at positions 2 and 6 enhance binding affinity.

Table 1: Comparative AChE Inhibitory Activity (Representative Data)

| Compound ID | Substituent (R) | AChE IC | BuChE IC | Selectivity Index |

| Donepezil (Ref) | - | 0.006 | 7.13 | >1000 |

| N-BP-1 | H | 23.75 | >50 | Low |

| N-BP-2 | 4-NO | 12.55 | 65.20 | 5.2 |

| N-BP-3 | 4-Cl | 18.04 | 17.28 | 0.95 (Dual) |

| N-BP-4 | 4-OMe | 21.10 | >100 | Low |

Oncology: Curcumin Analogues (DAPs)

3,5-Bis(benzylidene)-4-piperidones (DAPs) are rigid analogues of curcumin. They exhibit potent cytotoxicity by targeting the ubiquitin-proteasome system and inhibiting tubulin polymerization.

-

Cytotoxicity: High potency observed against colon (HT-29) and breast (MDA-MB-231) cancer lines.

-

Bioavailability: The piperidin-4-one core addresses the poor bioavailability of natural curcumin.

Visualization: Structure-Activity Relationship (SAR)

This diagram maps the functional regions of the scaffold to their biological impact.

Caption: Pharmacophore mapping of the N-benzyl piperidin-4-one scaffold highlighting key binding interactions.

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-2,6-diarylpiperidin-4-one

A self-validating protocol based on the Mannich condensation.

Reagents:

-

Benzaldehyde (substituted) (20 mmol)

-

Benzylamine (10 mmol)

-

Acetone (10 mmol)

-

Ethanol (30 mL)

-

Concentrated HCl (Catalytic amount)

Step-by-Step Methodology:

-

Preparation: Dissolve 20 mmol of the appropriate benzaldehyde and 10 mmol of acetone in 30 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 10 mmol of benzylamine slowly to the mixture with constant stirring.

-

Catalysis: Add 2-3 drops of concentrated HCl to catalyze the enolization.

-

Reaction: Reflux the mixture at 70–80°C for 3–5 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 4:1).

-

Isolation: Cool the reaction mixture in an ice bath. The crude product usually precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/chloroform (1:1) to yield pure crystals.[1]

-

Validation: Verify structure via

H NMR. Look for the characteristic doublet of doublets for C2/C6 protons around 3.5–4.0 ppm.

Protocol B: Ellman’s Assay for AChE Inhibition

Standard operating procedure for determining IC

Reagents:

-

Acetylcholinesterase (AChE) from Electrophorus electricus.

-

Acetylthiocholine iodide (ATCI) – Substrate.

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) – Ellman’s Reagent.[2]

-

Phosphate Buffer (0.1 M, pH 8.0).

Workflow:

-

Incubation: In a 96-well plate, mix 150 µL of phosphate buffer, 20 µL of test compound solution (various concentrations), and 20 µL of AChE enzyme solution (0.28 U/mL). Incubate at 25°C for 15 minutes.

-

Substrate Addition: Add 10 µL of DTNB (10 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.

-

Measurement: Monitor the absorbance at 412 nm for 3 minutes using a microplate reader. The yellow color indicates the formation of the thionitrobenzoate anion.[2]

-

Calculation: Calculate % inhibition using the formula:

Plot log(concentration) vs. % inhibition to determine IC

Part 4: Future Perspectives

The N-benzyl piperidin-4-one scaffold is evolving beyond simple cytotoxicity. Future research is pivoting toward:

-

Multi-Target Directed Ligands (MTDLs): Designing hybrids that inhibit AChE while simultaneously chelating metals (Cu, Fe) to reduce oxidative stress in Alzheimer's brains.

-

PROTACs: Utilizing the scaffold as a linker or warhead in Proteolysis Targeting Chimeras to degrade specific oncogenic proteins.

-

Green Chemistry: Implementing microwave-assisted synthesis to reduce reaction times from hours to minutes, improving the E-factor of the synthesis.

References

-

BenchChem. (2025).[2] A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Retrieved from

-

Goel, K. K., et al. (2008).[3] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. Retrieved from [3]

-

Parlar, S., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications. Retrieved from

-

Sundaresan, K., et al. (2019).[4][5][6] Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. Retrieved from

-

Kaldybayeva, A., et al. (2024). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Chemical Journal of Kazakhstan. Retrieved from

-

National Institutes of Health (NIH). (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. Retrieved from

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. jddtonline.info [jddtonline.info]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

Theoretical binding affinity of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one ligands

An In-Depth Technical Guide to the Theoretical Binding Affinity of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one Ligands

Abstract

The 1-benzylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds targeting a wide array of biological systems. The introduction of a trifluoromethyl (CF3) group, particularly on the benzyl moiety, can significantly enhance metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive framework for the theoretical evaluation of binding affinity for 1-(3-(trifluoromethyl)benzyl)piperidin-4-one ligands. We will dissect the computational workflows, from initial ligand and protein preparation to sophisticated molecular dynamics simulations and free energy calculations. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply in silico methods to accelerate the discovery and optimization of this important ligand class.

Introduction: The Rationale for Computational Assessment

In modern drug discovery, the early and accurate prediction of a ligand's binding affinity for its target protein is paramount. It allows for the rapid screening of vast virtual libraries, prioritization of synthetic efforts, and generation of hypotheses to guide lead optimization. The 1-(3-(trifluoromethyl)benzyl)piperidin-4-one scaffold is of particular interest due to the versatile biological activities of piperidine-containing compounds, which range from anticancer to antiviral and anti-Alzheimer properties[1][2].

Theoretical binding affinity calculations provide a quantitative estimate (e.g., binding free energy, ΔG) of the strength of the interaction between a ligand and its receptor. This is achieved by modeling the system at an atomic level and applying principles of physics and chemistry. The two cornerstone techniques in this field, which form the core of this guide, are Molecular Docking and Molecular Dynamics (MD) simulations.

Expertise & Experience: The choice to begin with computational methods is a strategic one. It is significantly faster and more cost-effective to evaluate thousands of virtual compounds than to synthesize and test them in vitro. This "fail-fast, fail-cheap" approach allows research programs to focus resources on compounds with the highest probability of success. The trifluoromethyl group, specifically, is a common bioisostere for a methyl or chloro group but offers unique electronic properties that can drastically alter binding modes, making in silico exploration particularly valuable before committing to complex synthesis[3].

The Computational Workflow: A Tripartite Approach

A robust theoretical assessment of binding affinity is not a single experiment but a multi-stage workflow. Each stage builds upon the last, increasing in computational cost and predictive accuracy.

Caption: High-level computational workflow for binding affinity prediction.

Phase 1: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly true for computational modeling. The quality of your initial structures directly dictates the reliability of the final prediction.

Ligand Preparation Protocol

The goal is to generate a low-energy, three-dimensional conformation of the 1-(3-(trifluoromethyl)benzyl)piperidin-4-one ligand with the correct protonation state and atomic charges.

Step-by-Step Methodology:

-

Obtain 2D Structure: Start with a 2D representation of the molecule, for instance, from its CAS number (905986-83-6) or by drawing it in a chemical sketcher[4].

-

Generate 3D Conformation: Convert the 2D structure to a 3D model using a program like Open Babel or the builder tools within Schrödinger Maestro or MOE.

-

Protonation State Assignment: The piperidine nitrogen is basic and will likely be protonated at physiological pH (~7.4). This is a critical choice. The pKa of the conjugate acid of similar piperidines is typically in the 8-10 range, meaning the cationic form predominates. Tools like MarvinSketch or Epik can be used to predict pKa values and assign the correct protonation state[5].

-

Geometry Optimization & Charge Calculation: The initial 3D structure is not at its energy minimum. A quantum mechanics (QM) optimization, typically using Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d,p), is the gold standard[6][7]. This step refines bond lengths and angles and provides a more accurate electron distribution for calculating partial atomic charges (e.g., RESP or Merz-Kollman charges), which are essential for the subsequent steps.

Trustworthiness: This QM-based optimization is a self-validating system. The convergence of the energy and the absence of imaginary frequencies in a subsequent frequency calculation confirm that the structure is a true local energy minimum.

Target Receptor Preparation

For this guide, we will consider Dipeptidyl Peptidase IV (DPP4) as an example target, as piperidine derivatives have been docked against it in the literature[8].

Step-by-Step Methodology:

-

Select a PDB Structure: Download a high-resolution (< 2.5 Å) crystal structure of the target protein from the Protein Data Bank (PDB). For DPP4, a structure with a co-crystallized ligand is ideal (e.g., PDB ID: 1X70).

-

Clean the Structure: Use a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera) to:

-

Remove all non-essential water molecules. Water molecules that bridge interactions between a known ligand and the protein should be evaluated for potential retention.

-

Add hydrogen atoms, as they are typically absent in X-ray crystal structures.

-

Assign correct bond orders and protonation states for amino acid residues (especially Histidine, Aspartate, and Glutamate).

-

Repair any missing side chains or loops.

-

-

Define the Binding Site: The binding site is typically defined as the region encompassing the co-crystallized ligand. A grid box is generated around this site, defining the search space for the docking algorithm.

Expertise & Experience: The choice to use a structure with a bound ligand is crucial for protocol validation. Before docking your novel compound, you can first remove and then re-dock the original co-crystallized ligand. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This validates that your chosen parameters and software can accurately identify the correct binding mode.

Phase 2: Molecular Docking - Predicting Binding Pose and Score

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[1]. It scores these poses using a scoring function, which provides a qualitative estimate of binding affinity.

Caption: Conceptual diagram of a ligand interacting with key residues in a protein's active site.

Molecular Docking Protocol

Software: Glide (Schrödinger), AutoDock Vina, GOLD, iGEMDOCK[1][8].

Step-by-Step Methodology:

-

Grid Generation: Using the prepared receptor structure, define a docking grid centered on the binding pocket. The grid size should be large enough to allow rotational and translational freedom for the ligand.

-

Ligand Docking: Input the prepared 3D ligand structure. The software will systematically explore various conformations of the ligand within the grid, evaluating each pose using its scoring function.

-

Execution: Run the docking job. Depending on the complexity and the chosen precision level (e.g., Standard Precision 'SP' or Extra Precision 'XP' in Glide), this can take minutes to hours.

-

Result Analysis: The output will be a set of binding poses ranked by their docking score (e.g., GlideScore, ΔG). The top-ranked pose is the predicted binding mode.

Interpreting Docking Results

A low (i.e., more negative) docking score generally indicates a more favorable binding interaction. However, this score is not a true binding free energy. Its primary utility lies in ranking a series of related compounds against the same target.

Key Analysis Points:

-

Visualize the Top Pose: Examine the interactions between the ligand and the protein. Are there hydrogen bonds? Are the hydrophobic parts of the ligand in greasy pockets? Does the trifluoromethyl group make favorable halogen or hydrophobic interactions?

-

Compare to Known Binders: If SAR data is available, check if the docking results are consistent. For example, if a related compound without the CF3 group is known to be less potent, its docking score should be worse.

-

Pose Clustering: Analyze the top 5-10 poses. If they all adopt a similar binding mode (low RMSD between them), it increases confidence in the prediction.

| Compound ID | Modification | Docking Score (kcal/mol) | Key Interaction(s) |

| Lead-01 | 1-(3-(CF3)benzyl)piperidin-4-one | -8.5 | H-bond with Tyr662; Pi-cation with Arg125 |

| Comp-02 | 1-(4-(CF3)benzyl)piperidin-4-one | -8.1 | H-bond with Tyr662 |

| Comp-03 | 1-(benzyl)piperidin-4-one | -7.2 | H-bond with Tyr662 |

| Caption: Example table summarizing docking results for a small compound series. |

Phase 3: Molecular Dynamics (MD) - Capturing the Dynamic Reality

While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations model the movements of atoms over time, providing a much more realistic view of the ligand-receptor complex and allowing for more accurate energy calculations[9].

MD Simulation Protocol

Software: GROMACS, AMBER, NAMD.

Step-by-Step Methodology:

-

System Setup:

-

Take the best-ranked pose from docking as the starting structure.

-

Place the complex in a simulation box (e.g., a cube or dodecahedron).

-

Solvate the system by adding explicit water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.

-

-

Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes introduced during the setup[10].

-

Equilibration:

-

NVT Ensemble: Gently heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. The protein and ligand are typically restrained with a positional force constant that is gradually reduced. This allows the water to equilibrate around the complex.

-

NPT Ensemble: Switch to an ensemble where pressure is kept constant (e.g., 1 bar). This allows the density of the simulation box to relax to the correct value. This phase typically runs for several nanoseconds.

-

-

Production Run: Once the system is equilibrated (indicated by stable temperature, pressure, density, and protein RMSD), remove all restraints and run the production simulation for a significant period (typically 100-1000 ns) to collect trajectory data[10].

Binding Free Energy Calculation with MM/PBSA

The MD trajectory can be post-processed to calculate a more accurate binding free energy. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular choice[11].

Conceptual Formula: ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each term is calculated as:

G_x =

-

: Average molecular mechanics energy (from the force field). -

T: Conformational entropy term (often ignored due to high computational cost and error, but its omission is a known limitation).

-

: Solvation free energy, calculated by solving the Poisson-Boltzmann (for the electrostatic part) and a surface area-dependent term (for the nonpolar part).

This calculation is performed on snapshots taken from the stable portion of the MD trajectory. The resulting ΔG_bind is a more quantitative prediction of binding affinity than a docking score and often shows better correlation with experimental data[11].

Conclusion and Future Directions

The theoretical prediction of binding affinity is a powerful, multi-faceted approach that is indispensable in modern drug discovery. For ligands based on the 1-(3-(trifluoromethyl)benzyl)piperidin-4-one scaffold, a workflow progressing from meticulous preparation through molecular docking and culminating in MD simulations with free energy calculations provides a robust framework for prioritizing compounds and understanding their structure-activity relationships at a molecular level.

By explaining the causality behind each step—from the necessity of QM optimization for accurate charges to the use of MD to account for protein flexibility—researchers can move beyond black-box predictions to generate scientifically sound and actionable insights, ultimately accelerating the journey from virtual hit to clinical candidate.

References

- Source: vertexaisearch.cloud.google.

- Title: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)

- Title: DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION Source: Journal of Advanced Scientific Research URL

- Title: Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)

- Title: In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents Source: ResearchGate URL

- Title: Computational Studies on Related Piperidine Compounds Source: Smolecule URL

- Title: (PDF)

- Title: Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)

- Title: 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction Source: PMC URL

- Title: Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring Source: Semantic Scholar URL

- Title: Trifluoromethyl-substituted 3,5-bis(arylidene)

- Title: (PDF)

- Title: Models for the prediction of melanocortin-4 receptor agonist activity of 4-substituted piperidin-4-ol Source: International Journal of Computational Biology and Drug Design URL

- Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: PMC URL

- Title: An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)

- Title: BindingDB BDBM50132660 1-(4-Trifluoromethyl-benzyl)-4-(3-trifluoromethyl-phenyl)

- Title: Structure of trifluoromethyl piperidine derivative Source: ResearchGate URL

- Title: Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity Source: MDPI URL

- Title: An In Silico Analysis of the Binding Modes and Binding Affinities of Small Molecule Modulators of PDZ-Peptide Interactions Source: PLOS One URL

- Title: 1-{3-[4-(4-Fluoro-benzyl)-piperidin-1-yl]-propyl}-3-(3-methylsulfanyl-phenyl)

- Title: In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H Source: Biointerface Research in Applied Chemistry URL

- Title: Molecular Dynamics Simulations in Drug Design Source: OUCI URL

- Title: Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery Source: Frontiers URL

- Title: Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)

- Title: Application Notes: Molecular Dynamics Simulation of Taziprinone Source: Smolecule URL

- Title: Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)

- Title: 1-(4-(Trifluoromethyl)benzyl)

Sources

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.smolecule.com [pdf.smolecule.com]

- 8. malayajournal.org [malayajournal.org]

- 9. Frontiers | Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery [frontiersin.org]

- 10. pdf.smolecule.com [pdf.smolecule.com]

- 11. An In Silico Analysis of the Binding Modes and Binding Affinities of Small Molecule Modulators of PDZ-Peptide Interactions | PLOS One [journals.plos.org]

Methodological & Application

Application Note: High-Yield Synthesis and Isolation Protocol for 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one

Introduction

Piperidin-4-ones are exceptionally versatile building blocks in medicinal chemistry, serving as foundational scaffolds for the synthesis of 4-substituted piperidines, spirocycles, and complex nitrogen-containing heterocycles[1]. The functionalization of the piperidine nitrogen via N-alkylation is a critical step in drug discovery programs. Specifically, the introduction of a 3-(trifluoromethyl)benzyl moiety enhances the lipophilicity, metabolic stability, and target-binding affinity of the resulting pharmacophore.

This application note details a highly optimized, scalable, and self-validating protocol for the direct

Mechanistic Rationale & Reaction Design

Direct N-alkylation is the most straightforward synthetic route for N-substituted piperidines[1]. However, the free base of piperidin-4-one is notoriously unstable at ambient temperatures. The secondary amine is highly nucleophilic, and the C4-ketone is highly electrophilic, which leads to rapid intermolecular aldol-type condensation and oligomerization. To circumvent this, the precursor is commercially supplied and utilized as a stable piperidin-4-one hydrochloride hydrate[2].

The core causality behind our protocol design relies on a heterogeneous basic system using anhydrous potassium carbonate (

-

Controlled Free-Basing:

is a mild base that gradually neutralizes the hydrochloride salt in situ. This maintains a low steady-state concentration of the reactive piperidone free base, effectively suppressing self-condensation while allowing the -

Acid Scavenging: As the nucleophilic attack on 3-(trifluoromethyl)benzyl bromide occurs, hydrobromic acid (HBr) is generated. The excess

irreversibly scavenges this acid, driving the equilibrium toward the product. -

Solvent Dynamics: Acetonitrile (MeCN) provides optimal solubility for the electrophile and the transient free base, while keeping the inorganic byproduct salts (

,

Reaction Optimization Data

To establish a reproducible protocol, various base/solvent combinations were evaluated. The data below demonstrates the necessity of the

| Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |

| DCM | 25 | 24 | 40 | 32 | Sluggish | |

| THF | 0 to 25 | 12 | >95 | <10 | Massive degradation; strong base triggered aldol polymerization. | |

| DMF | 60 | 4 | >95 | 78 | Fast reaction, but minor O-alkylation impurities observed. | |

| MeCN | 80 | 8 | >95 | 89 | Cleanest profile; zero polymerization; easy filtration workup. |

Experimental Workflow

Figure 1: Step-by-step experimental workflow for the N-alkylation of piperidin-4-one.

Materials and Reagents

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| Piperidin-4-one HCl hydrate | 153.61 | 1.00 | 10.0 g (65.1 mmol) | Nucleophilic Precursor |

| 3-(Trifluoromethyl)benzyl bromide | 239.03 | 1.05 | 16.3 g (68.3 mmol) | Electrophile |

| Potassium carbonate ( | 138.21 | 2.50 | 22.5 g (162.7 mmol) | Heterogeneous Base |

| Acetonitrile (MeCN, HPLC Grade) | 41.05 | N/A | 100 mL | Polar Aprotic Solvent |

| Ethyl Acetate / Hexanes | N/A | N/A | As needed | Extraction / Chromatography |

Step-by-Step Protocol

Step 1: Preparation of the Free Base Suspension

-

To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride hydrate (10.0 g) and anhydrous

(22.5 g). -

Suspend the solids in 100 mL of MeCN.

-

Stir the suspension vigorously at room temperature for 30 minutes to initiate the in situ free-basing.

-

Self-Validating Check: The reaction mixture must remain a thick, heterogeneous suspension. Complete dissolution at this stage indicates a failure in the basic system or severe moisture contamination.

Step 2: Electrophilic Addition

-

Draw 16.3 g of 3-(Trifluoromethyl)benzyl bromide into a glass syringe.

-

Add the electrophile dropwise to the stirring suspension over 10 minutes.

-

Self-Validating Check: A slight exotherm may be felt on the flask exterior. Dropwise addition prevents localized superheating, which could otherwise trigger unwanted side reactions at the ketone center.

Step 3: Alkylation and Thermal Control

-

Attach a reflux condenser to the flask and heat the reaction mixture to 70–80 °C using a temperature-controlled oil bath.

-

Maintain vigorous stirring for 8 hours.

-

Analytical Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using 30% EtOAc in Hexanes.

-

Self-Validating Check: The target product spot (

) will be strongly UV active due to the benzyl ring. The starting piperidone is not UV active but can be visualized using a

Step 4: Quenching and Workup

-

Cool the reaction mixture to room temperature.

-

Filter the suspension through a medium-porosity fritted funnel to remove the inorganic salts (

, -

Concentrate the filtrate under reduced pressure to yield a crude viscous oil.

-

Dissolve the crude oil in 150 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

-

Wash sequentially with distilled water (2 × 50 mL) and saturated aqueous NaCl (brine, 50 mL).

-

Self-Validating Check: If an emulsion forms during the water wash, adding an additional 10 mL of brine will rapidly break it by increasing the ionic strength of the aqueous layer.

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

Step 5: Purification

-

Purify the crude product via flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of 10% to 30% EtOAc in Hexanes.

-

Pool the pure fractions and concentrate to afford 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one as a pale yellow to colorless oil. Expected yield: 85-89%.

Mechanistic Pathway

Figure 2: Mechanistic pathway and reaction control logic for N-alkylation.

References

- Title: (1-(4-Chlorobenzyl)piperidin-4-yl)

- Source: Simon Fraser University (SFU)

- Title: [1,4'-Bipiperidin]-2-one | High-Purity Research Compound Source: Benchchem URL

Sources

Reductive amination reactions using 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one

Application Note: High-Yield Reductive Amination of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one

Executive Summary

The 1-(3-(trifluoromethyl)benzyl)piperidine scaffold is a privileged structural motif in neuropharmacology and GPCR-targeted drug discovery. The trifluoromethyl (

Mechanistic Rationale & Reagent Selection

Reductive amination involves the condensation of a ketone with a primary or secondary amine to form an iminium intermediate, followed by in situ reduction to the corresponding alkylated amine[1].

-

Reducing Agent Causality: Sodium triacetoxyborohydride (STAB,

) is selected as the gold-standard hydride donor. Unlike sodium borohydride ( -

Solvent & Additive Causality: 1,2-Dichloroethane (DCE) is utilized as the primary solvent due to its excellent solubility profile for lipophilic piperidines and chemical inertness[3]. Acetic acid (1.0–2.0 equivalents) is added to act as a mild Brønsted acid. It serves a dual purpose: it catalyzes the dehydration of the hemiaminal to the iminium ion and ensures the reaction medium remains weakly acidic, preventing the premature degradation of STAB[2].

Reaction Pathway Visualization

Reaction pathway for the reductive amination of piperidin-4-one derivatives.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates specific analytical checkpoints to ensure reaction causality and prevent downstream failures.

Materials & Reagents

-

1-(3-(Trifluoromethyl)benzyl)piperidin-4-one (1.0 eq, limiting reagent)

-

Target Amine (e.g., Cyclopropylamine or Aniline) (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)[2]

-

Glacial Acetic Acid (AcOH) (1.0 eq)

-

1,2-Dichloroethane (DCE) (Anhydrous, 0.2 M relative to ketone)

Procedure

-

Iminium Formation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1-(3-(trifluoromethyl)benzyl)piperidin-4-one (1.0 eq) and the target amine (1.1 eq) in anhydrous DCE.

-

Add glacial acetic acid (1.0 eq) dropwise at room temperature.

-

Causality: Pre-stirring the mixture for 30–60 minutes before adding the reducing agent maximizes the concentration of the iminium ion. This temporal separation prevents the competitive reduction of the ketone, pushing the equilibrium toward the desired product[2].

-

Self-Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze via LC-MS. Confirm the disappearance of the ketone mass and the appearance of the imine/iminium [M+H]+ peak before proceeding.

-

-

Reduction: Once iminium formation is confirmed, add STAB (1.5 eq) portion-wise over 10 minutes to manage any mild exotherm.

-

Stir the heterogeneous mixture at room temperature (

) for 4–12 hours.-

Self-Validation Checkpoint 2: Monitor via TLC (DCM:MeOH 9:1, visualized with UV and Ninhydrin stain). The product will appear as a highly polar, UV-active spot that stains positive for an amine.

-

Workup & Isolation

-

Quenching: Quench the reaction by slowly adding saturated aqueous

(equal volume to DCE).-

Causality: STAB reacts with water to release hydrogen gas. Slow addition prevents vigorous effervescence. The basic quench neutralizes the acetic acid and breaks down boron complexes[3].

-

-

pH Adjustment (Critical): Check the pH of the aqueous layer. Adjust to pH 10–11 using 1N NaOH if necessary.

-

Causality: The final product contains two basic nitrogen centers (the piperidine ring and the newly formed C4 amine). If the pH is too low, the product will remain diprotonated and highly water-soluble, leading to catastrophic yield loss during extraction.

-

-

Extraction: Extract the aqueous layer with Dichloromethane (

mL). Combine the organic layers, wash with brine, dry over anhydrous -

Purification: Purify via flash column chromatography (Silica gel, gradient elution of DCM to 90:10:1 DCM:MeOH:

).

Quantitative Data: Condition Optimization

The following table summarizes the quantitative optimization of reducing agents for N-benzylpiperidin-4-one derivatives, demonstrating the superiority of the chosen protocol[1][2].

| Reducing Agent | Solvent | Additive | Temp | Yield (%) | Chemoselectivity | Reaction Time |

| NaBH(OAc)3 (STAB) | DCE | AcOH (1.0 eq) | RT | 88 - 95% | Excellent (Ketone untouched) | 4 - 6 h |

| NaBH3CN | MeOH | AcOH (cat.) | RT | 65 - 75% | Good (Toxicity concerns) | 12 - 24 h |

| NaBH4 | MeOH | Ti(OiPr)4 | 0°C to RT | 50 - 60% | Moderate (Ketone reduction risk) | 2 - 4 h |

| Borane-Pyridine | EtOH | None | RT | 40 - 55% | Poor (Sluggish reaction) | > 24 h |

Troubleshooting & Causality Analysis

-

Issue: High recovery of starting ketone (Incomplete reaction).

-

Causality: The amine may be highly sterically hindered (e.g., tert-butylamine) or poorly nucleophilic (e.g., electron-deficient anilines).

-

Solution: Switch to a stronger Lewis acid catalyst such as Titanium(IV) isopropoxide (

) to force imine formation before adding the reducing agent[1].

-

-

Issue: Formation of dialkylated side products.

-

Causality: When using primary amines, the newly formed secondary amine product can compete with the starting primary amine to react with another molecule of ketone.

-

Solution: Use a slight excess of the primary amine (1.1 to 1.5 eq) and ensure the stepwise protocol (imine formation prior to STAB addition) is strictly followed[2].

-

-

Issue: Product lost during aqueous workup.

-

Causality: The 1-(3-(trifluoromethyl)benzyl)piperidine core is highly lipophilic, but its diamine nature makes it highly susceptible to protonation.

-

Solution: Strictly validate that the aqueous phase pH is >10 before extraction.

-

References[2] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures

Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]3] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures (Abstract) Source: Organic Chemistry Portal URL: [Link]1] Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Sources

Application Note: Synthesis of 2-(3-(Trifluoromethyl)benzyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole via Fischer Indole Protocol

Content Type: Technical Protocol & Mechanistic Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals

Scaffold Class:

Introduction & Scientific Rationale

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, commonly referred to as a tetrahydro-

To construct this core, the Fischer Indole Synthesis (FIS) remains the most robust and scalable methodology[2]. By reacting an arylhydrazine with a substituted piperidin-4-one under acidic conditions, the complex tricyclic indole system is forged in a single, atom-economical sequence[3].

In this protocol, we utilize 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one as the ketone substrate. The incorporation of the 3-(trifluoromethyl)benzyl moiety is a deliberate medicinal chemistry choice: the strongly electron-withdrawing and lipophilic

Mechanistic Insights & Causality

A hallmark of advanced synthetic chemistry is understanding the why behind the how. The Fischer Indole Synthesis is not merely a condensation; it is a cascade reaction driven by precise proton transfers and orbital symmetry.

-

Hydrazone Formation: The reaction initiates with the condensation of phenylhydrazine and the piperidin-4-one. We utilize phenylhydrazine hydrochloride rather than the free base because the salt is resistant to auto-oxidation and provides an intrinsic source of protons to catalyze the initial dehydration.

-

Regioselectivity via Symmetry: A common pitfall in synthesizing pyridoindoles from piperidines is the formation of regioisomers. However, because our substrate (piperidin-4-one) is symmetrical at the C3 and C5 positions, enolization can occur in either direction without consequence, yielding a single, pure

-carboline isomer[1]. -

The Rate-Determining Step: The acid catalyst (e.g., HCl) protonates the ene-hydrazine intermediate, weakening the N-N bond. This lowers the LUMO energy, facilitating the critical[3,3]-sigmatropic rearrangement—a thermally driven process that forms the new C-C bond[2].

-

Aromatization: Subsequent cyclization forms a cyclic aminal, which rapidly eliminates ammonia (

) under acidic conditions to regain aromaticity, yielding the thermodynamically stable indole[2].

Figure 1: Mechanistic logic of the Fischer Indole Synthesis for gamma-carboline formation.

Reaction Optimization & Quantitative Data

The choice of solvent and acid catalyst dictates the reaction trajectory. Below is a summary of our optimization data for this specific transformation. The combination of Ethanol and concentrated HCl provides the optimal balance of solubility, thermal energy, and reaction kinetics.

| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | Ethanol | Conc. HCl (cat.) | 80 | 4 | 82 | Optimal. Clean conversion; product easily isolated via basic extraction. |

| 2 | Glacial AcOH | None (Acts as both) | 118 | 2 | 75 | Faster kinetics, but requires tedious neutralization during work-up. |

| 3 | Toluene | 110 | 12 | 45 | Lewis acid promoted; incomplete conversion and tar formation. | |

| 4 | Ethanol | None | 80 | 24 | <10 | Reaction stalls at the stable hydrazone intermediate. |

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system . Built-in analytical checkpoints ensure that the operator can verify the success of each phase before proceeding.

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target product.

Materials Required

-

1-(3-(Trifluoromethyl)benzyl)piperidin-4-one: 10.0 mmol (2.57 g)

-

Phenylhydrazine hydrochloride: 10.5 mmol (1.52 g, 1.05 eq)

-

Ethanol (Absolute): 30 mL

-

Concentrated HCl (37%): 2.0 mL

Step-by-Step Procedure

Step 1: Hydrazone Formation

-

Charge an oven-dried 100 mL round-bottom flask with 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one (2.57 g) and absolute ethanol (30 mL).

-

Add phenylhydrazine hydrochloride (1.52 g) in one portion. Stir the suspension at room temperature for 15 minutes.

-

Validation Check: The mixture will transition from a suspension to a more homogenous yellow solution as the hydrazone begins to form.

-

Step 2: Acid-Catalyzed Cyclization 3. Slowly add concentrated HCl (2.0 mL) dropwise to the stirring mixture. (Caution: Mildly exothermic). 4. Equip the flask with a reflux condenser and heat the reaction block to 80 °C. Maintain reflux for 4 to 6 hours.

-

Validation Check (TLC): Monitor the reaction via TLC (Eluent: 10% MeOH in DCM). The starting ketone (UV inactive, stains with

) will disappear, replaced by a highly UV-active (254 nm) fluorescent spot corresponding to the extended conjugated system of the indole core.

Step 3: Quenching and Basification 5. Cool the reaction mixture to room temperature. Concentrate the ethanol under reduced pressure to approximately 10 mL. 6. Dilute the crude mixture with deionized water (50 mL). 7. Submerge the flask in an ice bath and slowly add 2M aqueous NaOH dropwise until the pH of the aqueous layer reaches 9–10.

-

Causality Note: The target molecule contains a basic tertiary amine. Basification is critical; it ensures the amine is fully deprotonated (free base form), allowing it to partition exclusively into the organic phase during extraction.

Step 4: Extraction and Purification

8. Extract the basic aqueous layer with Ethyl Acetate (3 x 30 mL).

9. Wash the combined organic layers with brine (30 mL), dry over anhydrous

Analytical Validation Expectations

To confirm the structural integrity of the synthesized

-

LC-MS (ESI+): Expected

peak at m/z 331.1. -

1H NMR (400 MHz, CDCl3): Look for the diagnostic broad singlet of the indole

proton around

References

1.[1] Title: Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

2.[2] Title: Fischer indole synthesis Source: Wikipedia URL: [Link]

3.[3] Title: Fischer Indole Synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Using 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one as an intermediate for spiro-compounds

Application Note: 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one as a Scaffold for Spirocyclic Library Generation

Executive Summary

This guide details the synthetic utility of 1-(3-(Trifluoromethyl)benzyl)piperidin-4-one (Compound 1 ) as a core building block for accessing spirocyclic chemical space. In modern drug discovery, "escaping flatland" by increasing the fraction of spiro-saturated carbons (

Compound 1 combines a versatile ketone handle for spiro-cyclization with a 3-(trifluoromethyl)benzyl moiety. This specific substituent is not merely a protecting group; it serves as a robust, metabolically stable pharmacophore that enhances lipophilicity and modulates basicity, often retained in final drug candidates (e.g., CCR5 antagonists, CGRP inhibitors).

Chemical Profile & Strategic Value

| Property | Specification |

| IUPAC Name | 1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-one |

| Molecular Weight | 257.25 g/mol |

| Key Functionality | C4-Ketone (Electrophile), Tertiary Amine (Basic Center) |

| Pharmacophore | 3-CF |

| Primary Application | Synthesis of Spiro-hydantoins, Spiro-amino acids, and Spiro-indoles |

Strategic Advantage:

The C4-ketone is sterically accessible, allowing for high-yield condensation reactions. The meta-CF

Protocol A: Bucherer-Bergs Synthesis of Spiro-Hydantoins

The Bucherer-Bergs reaction is the "gold standard" method for converting Compound 1 into spiro-hydantoins. This moiety is a bioisostere of peptide bonds and is prevalent in anticonvulsants and aldose reductase inhibitors.

Mechanistic Pathway[1][2]

The reaction proceeds via a cyanohydrin intermediate, followed by amine attack and rearrangement.

Figure 1: Simplified mechanism of the Bucherer-Bergs reaction transforming the ketone to a spiro-hydantoin.[1][2]

Experimental Protocol

Reagents:

-

Compound 1 (1.0 eq)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq)

-

Ammonium Carbonate

(3.0 – 4.0 eq) -

Solvent: 1:1 Ethanol/Water (v/v)

Step-by-Step Procedure:

-

Preparation: In a pressure tube or sealed flask, dissolve Compound 1 (e.g., 5.0 g, 19.4 mmol) in Ethanol (25 mL).

-

Reagent Addition: Add a solution of

(7.45 g, 77.6 mmol) in Water (25 mL). The solution may become cloudy. -

Activation: Carefully add KCN (1.51 g, 23.3 mmol). Caution: KCN is highly toxic. Work in a well-ventilated fume hood.

-

Reaction: Seal the vessel and heat to 60–65°C for 18–24 hours.

-

Note: Sealed conditions are critical to prevent the loss of ammonia and

, which drives the equilibrium forward.

-

-

Workup: Cool the mixture to room temperature.

-

If the product precipitates: Filter the white solid and wash with cold water.

-

If no precipitate: Concentrate the ethanol fraction under reduced pressure (do not distill to dryness). Adjust pH to ~7.0 with dilute HCl to induce precipitation.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Validation (Self-Check):

-

IR Spectroscopy: Look for the disappearance of the ketone stretch (~1715 cm

) and the appearance of dual carbonyl stretches for the hydantoin (~1720 and 1770 cm - C NMR: The spiro-quaternary carbon typically shifts from ~208 ppm (ketone) to ~60–70 ppm (spiro-center).

Protocol B: Strecker Synthesis of Spiro-Amino Acids

For applications requiring peptidomimetics, the Strecker reaction converts Compound 1 into an

Workflow Diagram